1,3-Di(3-thienyl)-2-propen-1-one 1,3-Di(3-thienyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203360
InChI: InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+
SMILES:
Molecular Formula: C11H8OS2
Molecular Weight: 220.3 g/mol

1,3-Di(3-thienyl)-2-propen-1-one

CAS No.:

Cat. No.: VC16203360

Molecular Formula: C11H8OS2

Molecular Weight: 220.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Di(3-thienyl)-2-propen-1-one -

Specification

Molecular Formula C11H8OS2
Molecular Weight 220.3 g/mol
IUPAC Name (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one
Standard InChI InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+
Standard InChI Key AVXNUVHHGJELRS-OWOJBTEDSA-N
Isomeric SMILES C1=CSC=C1/C=C/C(=O)C2=CSC=C2
Canonical SMILES C1=CSC=C1C=CC(=O)C2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Di(3-thienyl)-2-propen-1-one adopts a planar configuration typical of chalcones, with two thiophene rings positioned at the 1- and 3-positions of a propenone chain. The thiophene substituents introduce sulfur atoms into the structure, influencing electronic properties such as conjugation and dipole moments. The compound’s IUPAC name, (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one, reflects its stereochemistry, with the propenone moiety existing in the trans (E) configuration .

Key structural identifiers include:

  • InChIKey: AVXNUVHHGJELRS-OWOJBTEDSA-N

  • Canonical SMILES: C1=CSC=C1C=CC(=O)C2=CSC=C2

  • Isomeric SMILES: C1=CSC=C1/C=C/C(=O)C2=CSC=C2

The presence of thiophene rings distinguishes this compound from phenyl-based chalcones, potentially enhancing its suitability for applications requiring electron-rich aromatic systems.

PropertyValueSource
Melting Point98–100°C
Molecular Weight220.3 g/mol
DensityNot reported
SolubilityLikely organic-solubleInferred

The compound’s melting point aligns with trends observed in chalcone derivatives, where intermolecular π-π stacking and dipole interactions stabilize the crystalline lattice . Solubility is presumed favorable in polar aprotic solvents (e.g., dimethylformamide) based on structural analogs .

Synthesis and Manufacturing

Claisen-Schmidt Condensation

Like most chalcones, 1,3-Di(3-thienyl)-2-propen-1-one is synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction couples a thiophene-3-carbaldehyde with a thiophene-3-acetophenone derivative. A representative pathway involves:

  • Aldol Addition: Deprotonation of the acetophenone’s α-hydrogen by a base (e.g., NaOH).

  • Nucleophilic Attack: The enolate ion attacks the aldehyde’s carbonyl carbon.

  • Dehydration: Elimination of water yields the α,β-unsaturated ketone .

The 1953 synthesis reported in the Journal of Organic Chemistry (DOI: 10.1021/jo50018a017) remains a foundational reference, though modern adaptations may employ green chemistry principles or catalytic enhancements .

Industrial Availability

Commercial suppliers list 1,3-Di(3-thienyl)-2-propen-1-one at premium prices, reflecting its niche status:

SupplierPurityPrice (USD)QuantityUpdated
Sigma-Aldrich98%28.6050 mg2022-05-15
Alfa Aesar98+%132.0025 g2021-12-16
American Custom Chem.95%497.465 mg2021-12-16

These listings indicate limited bulk availability, constraining large-scale applications without custom synthesis .

Research Findings and Experimental Data

Biological Activity

No direct studies on this compound’s bioactivity exist, but chalcones generally exhibit:

  • Anticancer Potential: Via inhibition of tubulin polymerization or topoisomerase II.

  • Anti-inflammatory Effects: Through suppression of NF-κB signaling.

  • Antimicrobial Properties: Disruption of microbial cell membranes .

These mechanisms suggest testable hypotheses for 1,3-Di(3-thienyl)-2-propen-1-one, particularly given thiophene’s role in enhancing membrane permeability.

Future Research Directions

Mechanistic Studies

  • Kinetic Analysis: Elucidate the compound’s reactivity in nucleophilic additions or cycloadditions.

  • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition pathways.

Applied Research

  • Thin-Film Fabrication: Test its utility in organic field-effect transistors (OFETs).

  • Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

Computational Modeling

Density functional theory (DFT) calculations could predict:

  • HOMO-LUMO Gaps: To estimate electronic excitation energies.

  • Molecular Electrostatic Potential (MEP): Identify reactive sites for functionalization.

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